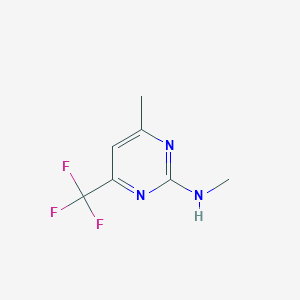

N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Description

Properties

Molecular Formula |

C7H8F3N3 |

|---|---|

Molecular Weight |

191.15 g/mol |

IUPAC Name |

N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine |

InChI |

InChI=1S/C7H8F3N3/c1-4-3-5(7(8,9)10)13-6(11-2)12-4/h3H,1-2H3,(H,11,12,13) |

InChI Key |

JKIHWOOMHOBDEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with trifluoromethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and various amines are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while oxidation can lead to the formation of pyrimidine N-oxides.

Scientific Research Applications

N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Effects

Pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Key analogs and their distinguishing features include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl and nitro groups (e.g., in Compounds 8 and 66 ) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions.

- Heterocyclic Modifications: Thiophene () and morpholino () substituents introduce steric bulk and influence intermolecular interactions.

Structural Analysis and Conformational Trends

- Dihedral Angles : In N-(4-Methoxyphenyl) derivatives, dihedral angles between pyrimidine and aryl rings range from 12° to 86°, affecting molecular planarity and stacking .

- Hydrogen Bonding : Intramolecular bonds (e.g., N–H⋯N in ) stabilize conformations, while intermolecular C–H⋯π interactions govern crystal lattice formation .

Biological Activity

N,4-Dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and immunology. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through cell membranes and interaction with intracellular targets. This structural modification is crucial for its binding affinity and specificity for various biological targets.

Biological Activity Overview

Research has demonstrated that this compound exhibits significant inhibitory effects on several cancer cell lines and immune pathways. Below are some key findings:

-

Anticancer Activity :

- The compound has shown potent inhibitory effects against triple-negative breast cancer (TNBC) cell lines, with an IC value of approximately 0.126 μM .

- It selectively inhibited the proliferation of cancer cells while displaying a much lower effect on non-cancerous cells, indicating a favorable therapeutic window .

- Inhibition of TLR8 :

- Matrix Metalloproteinase Inhibition :

Case Study 1: Anticancer Efficacy in Animal Models

In a study involving BALB/c nude mice inoculated with MDA-MB-231 TNBC cells, treatment with this compound resulted in substantial inhibition of lung metastasis compared to known compounds such as TAE226. This study underscores the compound's potential as a therapeutic agent against metastatic cancer .

Case Study 2: TLR8 Modulation

A systematic investigation into the structure-activity relationships (SAR) of this compound derivatives revealed that specific substitutions at positions 2 and 4 are critical for their activity as TLR8 modulators. These findings suggest that this compound class could be further developed for therapeutic applications targeting autoimmune diseases .

Table 1: Biological Activity Summary

| Activity Type | Target | IC / μM | Remarks |

|---|---|---|---|

| Anticancer | MDA-MB-231 TNBC | 0.126 | Potent growth inhibition |

| Selectivity | MCF10A (non-cancer) | 2.4 | Nearly 20-fold selectivity |

| TLR8 Inhibition | HEK293 Cells | Low micromolar | Concentration-dependent inhibition |

| MMP Inhibition | MMP-2 & MMP-9 | Not specified | Implications for metastasis |

Q & A

Basic: What are the optimal synthetic routes for N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis typically involves sequential functionalization of a pyrimidine core. A common approach includes:

- Step 1: Condensation of a trifluoromethyl-substituted precursor (e.g., 6-(trifluoromethyl)pyrimidin-2-amine) with methylating agents like methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the N-methyl group .

- Step 2: Direct methylation at the 4-position using methyl halides in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) to ensure regioselectivity .

- Optimization: Reaction temperature (80–100°C), solvent choice (e.g., DMSO for polar intermediates), and stoichiometric ratios (1.2–1.5 equivalents of methylating agents) are critical. Continuous flow reactors can enhance scalability and reduce side products .

- Purity: High-Performance Liquid Chromatography (HPLC) with C18 columns and acetonitrile/water gradients achieves >99% purity .

Basic: How can NMR and mass spectrometry confirm the structure of this compound?

Answer:

- ¹H NMR: The N-methyl group appears as a singlet (~δ 3.1–3.3 ppm), while the 4-methyl group resonates slightly downfield (δ 2.5–2.7 ppm) due to proximity to the pyrimidine ring. The trifluoromethyl group (CF₃) is confirmed via ¹⁹F NMR (δ -60 to -65 ppm) .

- ¹³C NMR: The pyrimidine carbons (C2, C4, C6) show distinct signals between δ 150–160 ppm. The CF₃ group’s carbon appears as a quartet (¹J₃C-F ≈ 280 Hz) .

- Mass Spectrometry (HRMS): A molecular ion peak [M+H]⁺ at m/z 236.0864 (calculated for C₇H₈F₃N₃) confirms the molecular formula. Fragmentation patterns (e.g., loss of CH₃ or CF₃ groups) validate substituent positions .

Advanced: How can researchers resolve contradictions in reported biological activity data for trifluoromethylpyrimidine derivatives?

Answer:

- Source Analysis: Cross-validate assay protocols (e.g., enzyme inhibition vs. cell-based assays). For example, COX-2 inhibition data may vary due to differences in isoform specificity or assay pH .

- Structural Confirmation: Ensure compound integrity via X-ray crystallography (e.g., SHELXL refinement for bond angles/planarity) to rule out structural misassignment .

- Statistical Rigor: Use Student’s t-test (p < 0.05) for in vitro replicates and report SEM/SD for in vivo studies. Adjust for batch effects in high-throughput screens .

Advanced: How do electron-withdrawing groups (e.g., CF₃) influence the pyrimidine ring’s reactivity in cross-coupling reactions?

Answer:

- Electronic Effects: The CF₃ group reduces electron density at the 6-position, making nucleophilic aromatic substitution (SNAr) challenging but enabling electrophilic coupling (e.g., Suzuki-Miyaura) at the 4-position .

- Reagent Selection: Use Pd(OAc)₂/XPhos catalysts with aryl boronic acids in THF/H₂O (3:1) at 80°C. The CF₃ group stabilizes transition states via inductive effects, improving yields (70–85%) .

- Side Reactions: Competing hydrolysis of CF₃ can occur under strongly acidic conditions; buffered systems (pH 7–8) mitigate this .

Advanced: What crystallographic refinement strategies in SHELXL address disorder or twinning in this compound crystals?

Answer:

- Disorder Handling: Split atomic positions (PART 1/2) for disordered CF₃ or methyl groups. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .

- Twinning: Use TWIN/BASF commands for non-merohedral twinning. Refine twin fractions (e.g., 0.25/0.75) and validate via R₁/R₁₀ metrics (target < 5% discrepancy) .

- Validation: Check PLATON’s ADDSYM for missed symmetry and CCDC’s Mogul for bond-length outliers .

Advanced: Which computational methods predict the binding affinity of this compound to kinase targets like CDK2?

Answer:

- Docking: Use AutoDock Vina with CDK2 crystal structures (PDB: 1H1P). The trifluoromethyl group’s hydrophobic surface area enhances binding to the ATP pocket (ΔG ≈ -9.2 kcal/mol) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability. RMSD < 2.0 Å indicates stable binding; hydrogen bonds with Glu81/Leu83 are critical .

- QSAR Models: Train models on pyrimidine derivatives (IC₅₀ data) using MOE descriptors (e.g., logP, polar surface area). Validate via leave-one-out cross-validation (R² > 0.7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.